molecular formula C9H18N2O3 B170580 H-Lys(propionyl)-OH CAS No. 1974-17-0

H-Lys(propionyl)-OH

Cat. No.: B170580
CAS No.: 1974-17-0
M. Wt: 202.25 g/mol
InChI Key: PCANIHQHQYUJPY-ZETCQYMHSA-N
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Description

H-Lys(propionyl)-OH is a versatile compound used in various scientific research fields. Its unique properties make it ideal for studying protein structures and developing innovative drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing H-Lys(propionyl)-OH is through the Strecker Synthesis. This method involves the preparation of α-aminonitriles, which are versatile intermediates for the synthesis of amino acids via hydrolysis of the nitrile . The reaction is promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts. The first step is the condensation of ammonia with an aldehyde to form an imine, followed by the addition of cyanide as a nucleophile to the imine carbon, generating the α-aminonitrile. This product may optionally be hydrolyzed to the corresponding α-amino acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Strecker Synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

H-Lys(propionyl)-OH undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

H-Lys(propionyl)-OH is widely used in scientific research due to its unique properties. It is ideal for studying protein structures and developing innovative drug delivery systems. In chemistry, it serves as a building block for synthesizing complex molecules. In biology, it is used to study protein interactions and functions. In medicine, it is explored for its potential therapeutic applications, including drug development and delivery. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of H-Lys(propionyl)-OH involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, influencing their activity and function. This interaction can lead to various biological effects, such as modulation of enzyme activity, alteration of protein structures, and impact on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to H-Lys(propionyl)-OH include other amino acids and their derivatives, such as:

  • (2S)-2-amino-6-(butanoylamino)hexanoic acid
  • (2S)-2-amino-6-(acetylamino)hexanoic acid
  • (2S)-2-amino-6-(benzoylamino)hexanoic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and properties, which make it particularly suitable for certain applications, such as studying protein structures and developing drug delivery systems. Its unique combination of functional groups and stereochemistry provides distinct advantages in various research and industrial contexts.

Properties

IUPAC Name

(2S)-2-amino-6-(propanoylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-2-8(12)11-6-4-3-5-7(10)9(13)14/h7H,2-6,10H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCANIHQHQYUJPY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173424
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1974-17-0
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epsilon-N-(L-Propionyl-2-)-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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